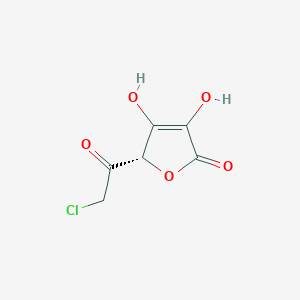
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring with hydroxyl groups at the 3 and 4 positions, and a chloroacetyl group at the 5 position. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives.
Chloroacetylation: The furan derivative undergoes chloroacetylation, where a chloroacetyl group is introduced at the 5 position. This step often requires the use of chloroacetyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one: The enantiomer of the compound with the ®-configuration.
5-(2-Bromoacetyl)-3,4-dihydroxyfuran-2(5H)-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Acetyl)-3,4-dihydroxyfuran-2(5H)-one: A compound with an acetyl group instead of a chloroacetyl group.
Uniqueness
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of both chloroacetyl and hydroxyl groups
Propriétés
Formule moléculaire |
C6H5ClO5 |
|---|---|
Poids moléculaire |
192.55 g/mol |
Nom IUPAC |
(2S)-2-(2-chloroacetyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h5,9-10H,1H2/t5-/m1/s1 |
Clé InChI |
XOHLIBAAKCISFU-RXMQYKEDSA-N |
SMILES isomérique |
C(C(=O)[C@@H]1C(=C(C(=O)O1)O)O)Cl |
SMILES canonique |
C(C(=O)C1C(=C(C(=O)O1)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


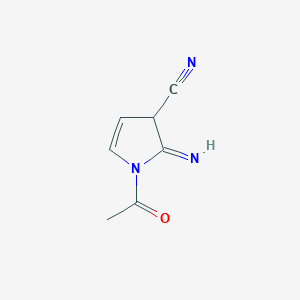
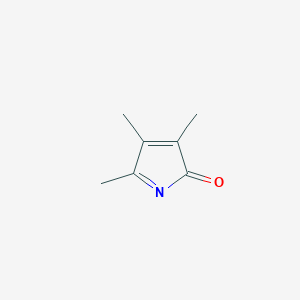
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
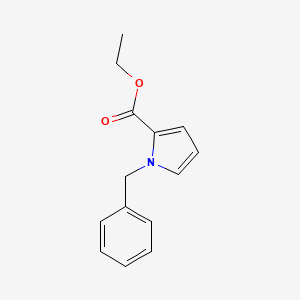
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
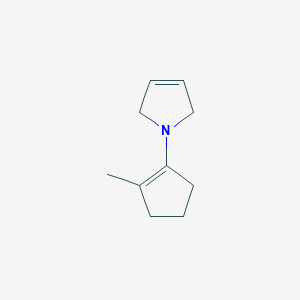
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
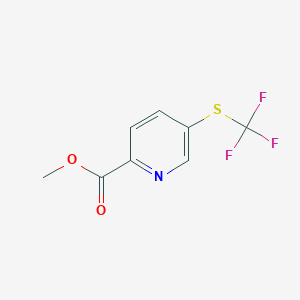

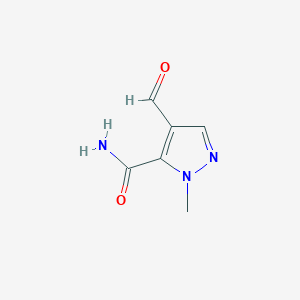
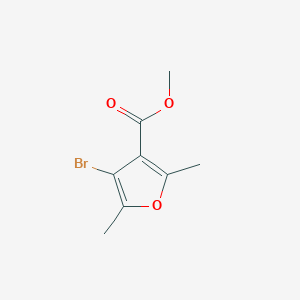
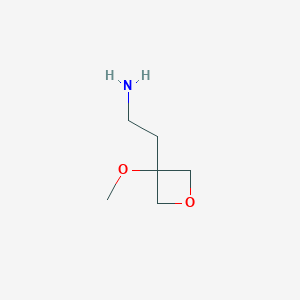
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
